molecular formula C24H32N4O2 B2487839 N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049520-99-1

N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No.: B2487839
CAS No.: 1049520-99-1
M. Wt: 408.546
InChI Key: FCOBNAJWJXWNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Investigation

A novel synthetic pathway for di- and mono-oxalamides, which could potentially include N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This method yields high-efficiency syntheses of anthranilic acid derivatives and oxalamides, indicating its applicability in preparing complex oxalamide structures like the subject compound for further pharmacological and material science applications (Mamedov et al., 2016).

Anticonvulsant Activity Exploration

Compounds structurally related to this compound have been synthesized and evaluated for their potential as anticonvulsant agents. A study synthesized a library of new hybrid compounds, demonstrating broad spectra of anticonvulsant activity across preclinical seizure models. This suggests that the structural framework of this compound could be explored for developing new antiepileptic drugs (Kamiński et al., 2015).

Antimycobacterial Agents

Derivatives of 1,5-diphenylpyrrole, which share a phenylpiperazine moiety with this compound, have been investigated for their antimycobacterial activity. These compounds exhibit significant activity against Mycobacterium tuberculosis, suggesting that this compound and its analogs could be potential candidates for tuberculosis treatment (Biava et al., 2008).

Antidepressant Potential

The structure of this compound is similar to compounds that have shown potential as new classes of antidepressants. Specifically, 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, evaluated for serotonin reuptake inhibition and 5-HT1A receptor antagonism, indicate a dual pharmacological profile conducive to treating depression. This suggests the relevance of exploring the antidepressant potential of this compound (Martínez-Esparza et al., 2001).

Androgen Receptor Antagonist

N-arylpiperazine-1-carboxamide derivatives, structurally related to this compound, have been synthesized and evaluated as nonsteroidal androgen receptor (AR) antagonists. These compounds exhibit potent AR antagonist activity and show promise in the treatment of prostate cancer, suggesting potential research applications of this compound in oncology (Kinoyama et al., 2005).

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-19(2)20-9-11-21(12-10-20)26-24(30)23(29)25-13-6-14-27-15-17-28(18-16-27)22-7-4-3-5-8-22/h3-5,7-12,19H,6,13-18H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOBNAJWJXWNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.